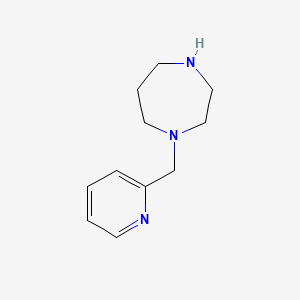

1-(Pyridin-2-ylmethyl)-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Pyridin-2-ylmethyl)-1,4-diazepane” is a heterocyclic compound with a diazepane ring attached to a pyridine ring via a methylene bridge . It’s part of a class of compounds known as piperazines, which are widely used in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between a diamine and an in situ generated sulfonium salt .Applications De Recherche Scientifique

Synthesis of N-Heterocycles

“1-(Pyridin-2-ylmethyl)-1,4-diazepane” serves as a precursor in the synthesis of various N-heterocycles, which are core structures in many pharmacologically active compounds. The compound can undergo facile conversion into N-heterocycles like 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine in the presence of ethylenediamine and 1,3-diaminopropane .

Electrophilic and Nucleophilic Reactions

Due to its varied electronic nature, “1-(Pyridin-2-ylmethyl)-1,4-diazepane” can act as both an electrophile and a nucleophile in chemical reactions. This dual functionality allows it to participate in a wide range of synthetic reactions, including the construction of esters, amides, and amidines .

Organic Synthesis and Functionalization

This compound is involved in the structure functionalization of organic molecules. It can be used to introduce pyridinyl groups into target molecules, thereby modifying their chemical properties and potentially enhancing their biological activity .

Green Chemistry Applications

The synthesis of “1-(Pyridin-2-ylmethyl)-1,4-diazepane” derivatives can be achieved through green chemistry protocols, which emphasize the use of environmentally benign substances and conditions. For instance, the compound can be synthesized under heterogeneous Lewis acid catalysis in the presence of Al2O3, showcasing a commitment to sustainable chemical practices .

Development of Pharmacophores

Aminopyridines, such as “1-(Pyridin-2-ylmethyl)-1,4-diazepane,” are crucial pharmacophores in many molecules with significant biological and therapeutic value. They are often used as building blocks in the design of new drugs due to their ability to interact with various biological targets .

Novel Heterocyclic Libraries

“1-(Pyridin-2-ylmethyl)-1,4-diazepane” can be used to prepare libraries of novel heterocyclic compounds with potential biological activities. These libraries can be screened for activity against various cell lines, such as immortalized rat hepatic stellate cells (HSC-T6), to identify promising candidates for further drug development .

Propriétés

IUPAC Name |

1-(pyridin-2-ylmethyl)-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-6-13-11(4-1)10-14-8-3-5-12-7-9-14/h1-2,4,6,12H,3,5,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXINKXGHIZTUQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378246 |

Source

|

| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)-1,4-diazepane | |

CAS RN |

247118-06-5 |

Source

|

| Record name | 1-(pyridin-2-ylmethyl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)